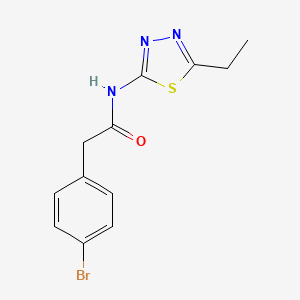![molecular formula C17H16F3NO2 B5867354 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzamide structure, along with a trifluoromethyl group on the benzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 3-(trifluoromethyl)benzylamine, is synthesized through the reduction of 3-(trifluoromethyl)benzyl cyanide using a reducing agent such as lithium aluminum hydride.
Amidation Reaction: The benzylamine intermediate is then reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzoic acid.
Reduction: Formation of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-ethoxy-N-[4-(trifluoromethyl)benzyl]benzamide
- 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzoic acid
Uniqueness
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Propiedades
IUPAC Name |
2-ethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-23-15-9-4-3-8-14(15)16(22)21-11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRBBGPWRRXOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B5867300.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)


![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)




![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5867366.png)
